REACTION_CXSMILES
|
[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N+:7]([O-])=[C:6]([OH:15])[C:5]1=[O:16])([CH3:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C)C=O>[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6](=[O:15])[C:5]1=[O:16])([CH3:3])[CH3:2]
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Name
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3,4-dihydro-4-isopropyl-2-hydroxy-3-oxo-quinoxaline-1-oxid
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Quantity
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15.5 g
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Type
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reactant
|
Smiles
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C(C)(C)N1C(C(=[N+](C2=CC=CC=C12)[O-])O)=O
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Name
|
|
Quantity
|
26.2 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Type
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CUSTOM
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Details
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The residue was stirred in methylene chloride (150 ml) whereby the formed triphenyl phosphine oxid
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was evaporated in vacuo
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Type
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DISSOLUTION
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Details
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was dissolved
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Type
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FILTRATION
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Details
|
The product was then collected as pale crystals by filtration
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Type
|
WASH
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Details
|
by wash with methylene chloride M.p. 227°-228° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N1C(C(NC2=CC=CC=C12)=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |